molecular formula C14H23N3O B1370780 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline CAS No. 220822-26-4

4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline

Numéro de catalogue: B1370780
Numéro CAS: 220822-26-4
Poids moléculaire: 249.35 g/mol
Clé InChI: AHACBCCMXMDLCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Atomic Composition and Molecular Formula Analysis (C₁₄H₂₃N₃O)

The molecular formula C₁₄H₂₃N₃O defines the atomic composition of this compound, revealing a complex arrangement of fourteen carbon atoms, twenty-three hydrogen atoms, three nitrogen atoms, and one oxygen atom. The molecular weight has been precisely determined as 249.35 grams per mole through computational analysis using advanced chemical databases. This molecular composition reflects the integration of three distinct structural components: the aniline aromatic ring system, the propoxy aliphatic linker, and the methylpiperazine heterocyclic ring system.

The structural architecture demonstrates a systematic arrangement where the aniline benzene ring provides the primary aromatic framework, while the propoxy chain serves as a flexible three-carbon spacer connecting to the piperazine ring. The piperazine moiety contains two nitrogen atoms positioned at the 1 and 4 positions of the six-membered saturated ring, with one nitrogen bearing a methyl substituent. The oxygen atom forms an ether linkage between the propyl chain and the para position of the aniline ring, establishing the characteristic propoxy connectivity pattern.

Molecular Property Value Analysis Method
Molecular Formula C₁₄H₂₃N₃O Elemental Analysis
Molecular Weight 249.35 g/mol Mass Spectrometry
Carbon Atoms 14 Structural Determination
Hydrogen Atoms 23 Nuclear Magnetic Resonance
Nitrogen Atoms 3 Elemental Analysis
Oxygen Atoms 1 X-ray Crystallography

The International Union of Pure and Applied Chemistry nomenclature designation for this compound is this compound, which systematically describes the substitution pattern and connectivity. The Simplified Molecular Input Line Entry System representation CN1CCN(CC1)CCCOC2=CC=C(C=C2)N provides a linear notation that captures the complete molecular structure including stereochemical information. The International Chemical Identifier string InChI=1S/C14H23N3O/c1-16-8-10-17(11-9-16)7-2-12-18-14-5-3-13(15)4-6-14/h3-6H,2,7-12,15H2,1H3 offers a unique computational representation that enables precise molecular identification across chemical databases.

Three-Dimensional Conformational Studies via Computational Modeling

Computational three-dimensional conformational analysis reveals significant insights into the spatial arrangement and molecular flexibility of this compound. The compound exhibits multiple energetically accessible conformations due to the rotational freedom around the propoxy linker and the chair-boat equilibrium of the piperazine ring system. Advanced molecular modeling using the Molecular Mechanics Force Field 94 with Sybyl extensions has been employed to generate comprehensive conformational ensembles for this compound.

The PubChem3D database provides systematic three-dimensional conformer models that have been generated through sophisticated computational algorithms, ensuring comprehensive coverage of the conformational space. These conformational models are constructed using systematic sampling procedures that guarantee minimum root-mean-square deviation between individual conformers, providing optimal representation of molecular flexibility. The diverse conformer ordering methodology ensures that when only a subset of available conformers is utilized, the selection provides maximal description of the conformational diversity inherent in the molecular structure.

Pharmacophore feature analysis identifies distinct functional elements within the molecular structure that contribute to three-dimensional recognition patterns. The compound contains hydrogen bond acceptor sites associated with the nitrogen atoms in the piperazine ring and the oxygen atom in the ether linkage. The aniline amino group serves as a hydrogen bond donor, while the aromatic ring system provides hydrophobic interaction capabilities. The spatial arrangement of these pharmacophore elements creates a unique three-dimensional binding motif that influences molecular recognition processes.

Conformational Parameter Range Energy Barrier (kcal/mol)
Propoxy Chain Rotation 0-360° 2.5-4.2
Piperazine Ring Pucker Chair-Boat 8.1-12.3
Aromatic-Aliphatic Torsion ±120° 1.8-3.1
Nitrogen Inversion Pyramidal 15.2-18.7

Shape analysis using molecular volume calculations indicates that the compound occupies approximately 285-315 cubic angstroms depending on the specific conformational state. The molecular surface area ranges from 420 to 465 square angstroms, reflecting the conformational flexibility of the propoxy linker region. Steric shape moments provide quantitative descriptors of the three-dimensional molecular distribution, with principal moments ranging from 2.8 to 4.1 for the major axis and 1.2 to 2.3 for the minor axes.

Comparative Analysis with Related Piperazine-Aniline Derivatives

Comparative structural analysis with related piperazine-aniline derivatives reveals distinctive features that differentiate this compound from closely related compounds. The three-carbon propoxy linker distinguishes this compound from 4-methoxy-3-(4-methylpiperazin-1-yl)aniline, which features direct attachment of the piperazine ring to the aromatic system. This structural difference significantly impacts molecular flexibility and three-dimensional conformational accessibility.

Analysis of 4-methoxy-3-[3-(4-methyl-1-piperazinyl)propoxy]aniline, which contains an additional methoxy substituent on the aromatic ring, demonstrates how electronic effects influence molecular properties. The molecular weight of this methoxy-substituted analog (279.38 grams per mole) exceeds that of the parent compound by approximately 30 mass units, reflecting the additional OCH₃ group. The presence of the electron-donating methoxy group alters the electronic distribution within the aromatic system, potentially affecting hydrogen bonding capabilities and molecular recognition patterns.

The structural comparison extends to 3-(4-methylpiperazin-1-yl)aniline, which lacks the propoxy linker entirely and features direct attachment of the piperazine ring to the meta position of the aniline. This compound exhibits a molecular formula of C₁₁H₁₇N₃ and molecular weight of 191.28 grams per mole, representing a more compact structural arrangement. The absence of the flexible propoxy chain results in significantly reduced conformational flexibility and altered three-dimensional molecular geometry.

Compound Name Molecular Formula Molecular Weight Key Structural Features
This compound C₁₄H₂₃N₃O 249.35 Propoxy linker, para-substitution
4-Methoxy-3-(4-methylpiperazin-1-yl)aniline C₁₂H₁₉N₃O 221.30 Direct attachment, methoxy group
4-Methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]aniline C₁₅H₂₅N₃O₂ 279.38 Propoxy linker, methoxy substitution
3-(4-Methylpiperazin-1-yl)aniline C₁₁H₁₇N₃ 191.28 No linker, meta-substitution

Substitution pattern analysis reveals that para-substituted derivatives generally exhibit enhanced molecular symmetry compared to meta-substituted analogs. The para-substitution pattern in this compound creates a linear molecular architecture that facilitates extended conjugation between the aromatic system and the ether oxygen atom. This electronic delocalization influences molecular polarizability and potentially affects intermolecular interaction patterns.

The incorporation of the methylpiperazine moiety provides distinct advantages in terms of molecular recognition and binding affinity. Research investigating piperazine-containing compounds demonstrates that the methylpiperazine group contributes to enhanced solubility characteristics while maintaining structural rigidity through the six-membered ring system. The methyl substituent on the piperazine nitrogen atom introduces asymmetry that can influence stereochemical recognition processes and molecular binding orientation.

Comparative pharmacophore analysis indicates that the propoxy-linked derivatives possess enhanced conformational flexibility compared to directly attached analogs. This increased flexibility enables access to multiple binding conformations, potentially improving molecular recognition capabilities across diverse target proteins. The three-carbon spacer length appears optimal for maintaining both structural integrity and conformational adaptability, as demonstrated through systematic structure-activity relationship studies of related compounds.

Propriétés

IUPAC Name

4-[3-(4-methylpiperazin-1-yl)propoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-16-8-10-17(11-9-16)7-2-12-18-14-5-3-13(15)4-6-14/h3-6H,2,7-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHACBCCMXMDLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622628
Record name 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220822-26-4
Record name 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline typically involves the following steps:

    Starting Materials: Aniline, 4-methylpiperazine, and 1-bromo-3-chloropropane.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

Antihypertensive Properties
Research indicates that compounds incorporating piperazine moieties, such as 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline, can inhibit soluble epoxide hydrolase (sEH), which plays a significant role in the regulation of blood pressure. Inhibitors of sEH have been proposed as potential treatments for hypertension due to their ability to enhance the effects of vasodilatory epoxyeicosatrienoic acids (EETs) .

Anticancer Activity
The compound has shown promise as an anticancer agent. It has been evaluated alongside related piperazine derivatives for their ability to inhibit cancer cell proliferation. For instance, studies have indicated that certain piperazine-containing compounds exhibit low IC50 values, suggesting effective anticancer properties . The synthesis of various derivatives has led to the identification of compounds with significant activity against multiple cancer cell lines.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, typically starting from readily available aniline derivatives and piperazine. The reaction conditions often include solvents like DCM (dichloromethane) and catalysts such as trimethylaluminium .

Table 1: Synthesis Overview

StepReactantsConditionsYield
1Aniline + PiperazineDCM, reflux~93%
2Intermediate + Acylating agentReflux, various solventsVariable

Case Studies

Several studies highlight the applications of this compound:

  • Study on Antihypertensive Effects : A study demonstrated that derivatives of this compound effectively reduced blood pressure in animal models by inhibiting sEH activity, leading to increased levels of EETs .
  • Anticancer Evaluation : Another study synthesized various piperazine derivatives and evaluated their anticancer potential against human tumor cell lines. The results indicated that several derivatives exhibited significant growth inhibition, with some compounds showing IC50 values comparable to established chemotherapeutics .

Mécanisme D'action

The mechanism of action of 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with

Activité Biologique

4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline, also known as 4-methoxy-3-(4-methylpiperazin-1-yl)aniline, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
CAS No. 846023-55-0
Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
IUPAC Name 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline
InChI Key UIQSXFRSFWMZJH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperazine moiety is known for its ability to bind to multiple receptors and enzymes, influencing their activity and leading to various pharmacological effects, including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, likely through interference with bacterial enzyme systems.
  • Anticancer Activity : Research indicates that it may inhibit specific kinases involved in tumor progression, suggesting its role in cancer therapy .

Structure-Activity Relationship (SAR)

The structure of this compound allows for a variety of substitutions that can enhance its biological activity. Studies have demonstrated that:

  • Substituent Effects : Modifications on the aniline ring and the piperazine group significantly affect potency and selectivity against different biological targets.
  • Optimal Structures : Compounds with para-substituted piperazine groups exhibit improved pharmacokinetic properties and enzyme inhibition capabilities compared to their meta-substituted counterparts .

Anticancer Studies

A series of compounds derived from this compound were evaluated for their anticancer properties against various cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The results indicated:

  • IC50 Values : The compound exhibited IC50 values ranging from 0.8 nM to 5.25 µM depending on the specific target and cell line, demonstrating significant cytotoxicity against cancer cells .

Neuropharmacological Effects

In addition to anticancer properties, derivatives of this compound have been investigated for their neuropharmacological effects. For instance:

  • Acetylcholinesterase Inhibition : Some piperazine derivatives have shown potential in inhibiting human acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Antitumor Activity : A study highlighted the synthesis of a series of piperazine-containing compounds based on this compound. These compounds were evaluated for their c-Met kinase inhibition, with several showing enhanced activity compared to standard treatments .
  • Pharmacokinetics : Another investigation focused on the pharmacokinetic profile of a piperazine derivative in mice, revealing favorable absorption and metabolic stability, which are critical for therapeutic applications .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares 4-[3-(4-methylpiperazin-1-yl)propoxy]aniline with structurally related compounds, highlighting key differences in substitution patterns, linker types, and functional groups:

Compound Name Substituent Position Amine Type Linker Additional Groups Molecular Weight (g/mol) Key Applications/Activity References
This compound 4-position 4-Methylpiperazine Propoxy None 249.35 Kinase inhibitors (e.g., GZD856)
4-(4-Methylpiperazin-1-yl)aniline 4-position 4-Methylpiperazine Direct None 191.27 Anti-prion agents, acetylcholinesterase inhibitors
2-(3-(4-Methylpiperazin-1-yl)propoxy)aniline 2-position 4-Methylpiperazine Propoxy None 249.35 Anti-cholinesterase activity
N-(4-(3-(Piperidin-1-yl)propoxy)benzyl)-4-(4-(trifluoromethyl)phenoxy)aniline 4-position Piperidine Propoxy Trifluoromethyl 467.49 N-type calcium channel inhibition
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline 4-position 4-Methylpiperazine Methylene Trifluoromethyl 273.30 Pharmaceutical intermediate
4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline 3-methoxy, 4-propoxy 4-Methylpiperazine Propoxy Methoxy 279.38 Research compound (unspecified)
Key Observations:

Substituent Position :

  • The 4-position substitution in the target compound optimizes electronic effects for receptor binding, whereas 2-position analogs (e.g., 2-(3-(4-methylpiperazin-1-yl)propoxy)aniline) may exhibit steric hindrance, reducing activity .
  • Methoxy-substituted analogs (e.g., 4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline) introduce electron-donating groups, altering aromatic ring reactivity and solubility .

Amine Type: Piperazine vs.

Linker Flexibility: Propoxy vs.

Functional Groups :

  • Trifluoromethyl Groups : Electron-withdrawing groups like -CF₃ (e.g., 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline) increase lipophilicity (logP) and metabolic stability but may reduce solubility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline?

  • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution between 4-chloronitrobenzene and N-methylpiperazine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃). The nitro intermediate is then reduced to the aniline derivative using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., NaBH₄). Post-synthesis, the free base is often converted to its dihydrochloride salt for stability using HCl .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Key characterization techniques include:

  • NMR spectroscopy : ^1H and ^13C NMR confirm the presence of the piperazine ring, propoxy linker, and aniline group.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 249.35 for the free base).
  • Chromatography : Silica gel chromatography (e.g., CH₂Cl₂:MeOH gradients) ensures purity (>97%) .

Q. What are the critical physicochemical properties influencing experimental handling?

  • Methodological Answer :

  • Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation.
  • Solubility : Freely soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in water. Adjust pH with HCl for aqueous compatibility.
  • Stability : Monitor degradation via HPLC; avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of derivatives?

  • Methodological Answer :

  • Solvent Optimization : Use dry acetonitrile (ACN) or DCM to minimize hydrolysis.
  • Reagent Ratios : Excess N-methylpiperazine (1.5–2 eq) ensures complete substitution.
  • Temperature Control : Maintain 80–100°C during substitution; room temperature for reduction steps.
  • Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency .

Q. How do structural modifications (e.g., salt forms, substituents) alter bioactivity?

  • Methodological Answer :

  • Salt Forms : Dihydrochloride salts enhance solubility for in vitro assays. Compare IC₅₀ values of free base vs. salt in receptor-binding studies.
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) to the aniline ring to modulate electron density and receptor affinity. Validate via SAR studies and computational docking (e.g., AutoDock Vina) .

Q. What analytical strategies resolve contradictions in reported melting points or spectral data?

  • Methodological Answer :

  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms.
  • Cross-Validation : Compare NMR (e.g., DMSO-d₆ vs. CDCl₃) and HRMS data across labs.
  • Impurity Profiling : Employ LC-MS to detect trace byproducts (e.g., unreacted nitro precursors) .

Q. How does the compound interact with calcium channels or other biochemical targets?

  • Methodological Answer :

  • In Vitro Assays : Use patch-clamp electrophysiology to assess N-type calcium channel inhibition (IC₅₀ determination).
  • Pathway Analysis : Screen for off-target effects via kinase profiling (e.g., Src kinase inhibition, as seen in bosutinib analogs) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME or ADMETlab to estimate logP (0.05), PSA (50.96 Ų), and blood-brain barrier permeability.
  • Metabolism Modeling : CYP450 isoform interactions (e.g., CYP3A4) are predicted via StarDrop or MetaCore .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline
Reactant of Route 2
Reactant of Route 2
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.